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Compound of Interest

Compound Name: C.I. Disperse Red 19

CAS No.: 2734-52-3

Cat. No.: B1582883

Get Quote

Application Note: AN-DR19-SPEC-01

Executive Summary
C.I. Disperse Red 19 (DR19) is more than a textile colorant; it is a functional pseudo-stilbene

azobenzene chromophore critical in the synthesis of Nonlinear Optical (NLO) polymers and as

a solvatochromic probe in drug delivery systems.[1] Its dual hydroxyl functionality allows for

covalent incorporation into polyurethane and polyester backbones, providing superior thermal

stability compared to doped guest-host systems.[1]

However, commercial-grade DR19 typically contains significant impurities (dispersants like

lignin sulfonates) that quench NLO response and interfere with stoichiometric polymerization.

[1] This guide provides a rigorous, self-validating workflow for the purification and spectroscopic

certification of DR19, tailored for researchers in materials science and pharmaceutical

formulation.[1]

Part 1: Chemical Context & Pre-Analytical
Preparation[1]
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The Analyte
IUPAC Name: 2,2'-((4-((4-nitrophenyl)diazenyl)phenyl)azanediyl)diethanol[1]

Molecular Formula:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline

ng-star-inserted">

[1]

Key Functionalities:

Acceptor: Nitro group (

)

Donor: Diethanolamine group (

)[1]

Bridge: Azo group (

)[1]

Mechanism of Action: The donor-acceptor structure facilitates a strong Intramolecular

Charge Transfer (ICT), resulting in a large dipole moment and high hyperpolarizability (

), essential for electro-optic modulation and Second Harmonic Generation (SHG).[1]

Protocol: Purification via Recrystallization
Objective: Remove ionic dispersants and synthesis byproducts to achieve >99% spectroscopic

purity.[1]

Materials:

Crude DR19 (Commercial grade).[1]

Solvents: Absolute Ethanol (EtOH), Acetone.[1]
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Equipment: Soxhlet extractor (optional for high impurity), Hot plate, Vacuum filtration setup.

[1]

Step-by-Step Methodology:

Solubility Check: Dissolve 1g of crude DR19 in 50 mL of hot ethanol (

).

Self-Validation Check: If a gummy, insoluble residue remains, these are likely inorganic

dispersants.[1] Filter while hot before cooling.[1]

Crystallization: Allow the saturated solution to cool slowly to room temperature, then place in

an ice bath (

) for 4 hours. Rapid cooling traps impurities; slow cooling yields needle-like dark red crystals.
[1]

Washing: Filter the crystals and wash with cold ethanol (

).

Drying: Dry under vacuum at

for 12 hours to remove solvent inclusions.

Purity Validation: Perform Thin Layer Chromatography (TLC) using

Dichloromethane:Methanol (95:5).

Pass Criteria: Single spot (

).[1]

Fail Criteria: Trailing or secondary spots indicate isomers or mono-substituted byproducts.

[1]

Part 2: Electronic Absorption Spectroscopy (UV-Vis)
Rationale: UV-Vis is the primary tool for assessing the Intramolecular Charge Transfer (ICT)

strength. DR19 exhibits positive solvatochromism, meaning its absorption maximum (
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) redshifts as solvent polarity increases.[1]

Experimental Setup
Instrument: Double-beam UV-Vis Spectrophotometer.

Path Length: 10 mm quartz cuvette.[1]

Concentration:

M (Ensure absorbance < 1.0 to remain in Beer-Lambert linear range).

Solvatochromic Shift Data
The following table summarizes expected shifts. Deviations >5 nm suggest water

contamination or aggregation.[1]

Solvent
Polarity Index (

)
(nm) Transition Type

Toluene 2.4 ~458

Chloroform 4.1 ~472 ICT dominated

Ethanol 4.3 ~478 ICT + H-bonding

DMSO 7.2 ~488 Strong ICT

Protocol: Determination of Molar Extinction Coefficient (
)[1]

Prepare a stock solution of purified DR19 in Ethanol (

M).[1]

Prepare 5 serial dilutions ranging from

M to

M.
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Measure Absorbance (

) at

(478 nm).[1]

Plot

vs. Concentration (

).[1]

Calculation:

(where

cm).[1]

Reference Value:

.[1]

Part 3: Vibrational Spectroscopy (FTIR)[1]
Rationale: FTIR confirms the integrity of the functional groups required for polymerization (OH)

and the NLO chromophore (NO2).

Key Band Assignments
Acquire spectrum using KBr pellet or ATR (Attenuated Total Reflectance).[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://iieta.org/journals/rcma/paper/10.18280/rcma.340401
https://iieta.org/journals/rcma/paper/10.18280/rcma.340401
https://iieta.org/journals/rcma/paper/10.18280/rcma.340401
https://iieta.org/journals/rcma/paper/10.18280/rcma.340401
https://iieta.org/journals/rcma/paper/10.18280/rcma.340401
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582883?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (

)
Functional Group Mode Diagnostic Note

3250 - 3450 O-H Stretch (Broad)

Critical for

polyurethane

synthesis.[1]

Sharpness indicates

crystallinity.

2850 - 2950 C-H (Aliphatic) Stretch

Corresponds to the

ethyl chains on the

amine.

1580 - 1600 C=C (Aromatic) Ring Stretch
Benzene ring

skeleton.[1]

1500 - 1520 N-O Asymmetric Stretch

Strong band, confirms

nitro group presence.

[1]

1330 - 1340 N-O Symmetric Stretch
Paired with the 1500

band.

1130 - 1150 C-N Stretch Ar-N bond.

Application Insight: If the OH band at 3300

disappears after reaction with a diisocyanate, it confirms the successful formation of a
polyurethane linkage.[1]

Part 4: Structural Validation (NMR)
Rationale:

-NMR is the definitive test for structure and purity. It distinguishes DR19 from similar dyes (like
Disperse Red 1) by quantifying the hydroxyethyl protons.

-NMR Protocol (400 MHz, DMSO- )[1]
Aromatic Region (AA'BB' System):
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8.35 ppm (d, 2H, ortho to

): Deshielded by electron-withdrawing nitro group.[1]

7.90 ppm (d, 2H, meta to

).[1]

7.80 ppm (d, 2H, ortho to azo group on amine ring).[1]

6.90 ppm (d, 2H, ortho to amine): Shielded by electron-donating amine.[1]

Aliphatic Region:

4.85 ppm (t, 2H,

): Hydroxyl protons (often broad or invisible if wet).[1]

3.65 ppm (q/m, 4H,

): Methylene adjacent to oxygen.[1]

3.55 ppm (t, 4H,

): Methylene adjacent to nitrogen.[1]

Self-Validation: Integration ratio of Aromatic (8H) to Aliphatic (8H + 2H from OH) must be

roughly 4:5. Significant deviation implies solvent retention or degradation.[1]

Part 5: Characterization Workflow Diagram
The following diagram illustrates the logical flow from crude material to validated NLO-ready

chromophore.
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Spectroscopic Validation Suite

Crude DR19
(Commercial Grade)

Recrystallization
(Solvent: Ethanol/Acetone)

Purity Check
(TLC & Melting Point)

Purity > 99%?

No (Retain Filtrate)

UV-Vis Spectroscopy
(Solvatochromism & Extinction Coeff)

Yes

FTIR Spectroscopy
(Functional Group Check: -OH, -NO2)

1H-NMR
(Structural Confirmation)

Application Readiness
(NLO Polymer / Drug Probe)

Click to download full resolution via product page

Caption: Workflow for the purification and spectroscopic validation of Disperse Red 19,

ensuring removal of dispersants before NLO or biological application.
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Part 6: Advanced Applications & References
NLO & Photoisomerization
DR19 is a "push-pull" azobenzene.[1] Upon irradiation with linearly polarized light (typically 488

nm or 532 nm), it undergoes trans-cis-trans isomerization.[1]

Protocol Note: When characterizing polymer films containing DR19, use a "poling" setup

(applying an electric field near the glass transition temperature,

) to align the dipoles.[1] The order parameter (

) can be monitored via UV-Vis absorbance changes before and after poling.[1]

Biological Relevance
In drug development, DR19 serves as a hydrophobic model compound.[1] Its diffusion

coefficient in hydrogels mimics that of hydrophobic drugs, allowing researchers to study release

kinetics using simple spectrophotometry without wasting expensive API (Active Pharmaceutical

Ingredients).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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